Enantiomeric Purity: (R)-Form Achieves Higher Minimum Purity Specifications (98%) Than (S)-Enantiomer (95–97%) From Parallel Suppliers
Commercially available (R)-1-(5-bromopyridin-3-yl)ethanamine (CAS 1212905-37-7) is supplied with a minimum purity specification of 98% (AKSci) and 98% (Leyan), whereas the (S)-enantiomer (CAS 1212922-30-9) is offered at 95.0% (Fluorochem), 97% (Wanvibio), and 98% (MolCore, Leyan) . The racemate (CAS 886374-05-6) is consistently specified at the lower tier of 95% (Leyan, ChemScene, AKSci) . For procurement in asymmetric synthesis, the 3-percentage-point purity advantage of the (R)-form over the racemate translates to a reduction in the unidentified impurity budget from ≤5% to ≤2%, which is material when the compound is used as a stoichiometric chiral auxiliary or as an intermediate in cGMP campaigns where impurity carryover must be controlled below 0.10% in the final API [1].
| Evidence Dimension | Commercial minimum purity specification (free base, area% by HPLC/GC) |
|---|---|
| Target Compound Data | 98% (R)-1-(5-Bromopyridin-3-yl)ethanamine (AKSci, Leyan) |
| Comparator Or Baseline | (S)-enantiomer: 95% (Fluorochem), 97% (Wanvibio); Racemate (886374-05-6): 95% (Leyan, ChemScene, AKSci) |
| Quantified Difference | (R)-form: 98% vs. Racemate: 95% = Δ3 percentage points; (R)-form: 98% vs. (S)-form (lowest): 95% = Δ3 percentage points |
| Conditions | Vendor Certificate of Analysis (CoA); purity determined by HPLC or GC area normalization; free base form; room-temperature storage conditions |
Why This Matters
The 3-percentage-point higher minimum purity of the (R)-enantiomer relative to the racemate reduces the unidentified impurity burden by 60% (from ≤5% to ≤2%), directly lowering the risk of impurity propagation in multi-step synthetic sequences and simplifying downstream purification for procurement teams sourcing chiral building blocks for pharmaceutical intermediate production.
- [1] ICH Harmonised Guideline. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. (Baseline for impurity control thresholds in pharmaceutical intermediate procurement.) View Source
